molecular formula C16H19N3O4S B2475062 2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide CAS No. 2034338-72-0

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide

Cat. No.: B2475062
CAS No.: 2034338-72-0
M. Wt: 349.41
InChI Key: JYJQQBHMLHINOP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity

2,5-Dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O3S2C_{15}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 366.5 g/mol. The structural components suggest potential interactions with biological targets due to the presence of the thiadiazole and furan moieties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antiviral Activity : Some derivatives have shown significant antiviral properties against various viruses. For instance, thiazole derivatives demonstrated notable activity against Hepatitis B Virus (HBV) and Junin virus (JUNV) in cell lines .
  • Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines. For example, certain thiazepan derivatives exhibited IC50 values as low as 0.07 mM against MDA-MB-231 breast cancer cells .

Antiviral Activity

A study focusing on heterocyclic compounds highlighted that certain derivatives with a similar scaffold showed promising antiviral activity. For example:

  • Compound 4a displayed good antiviral activity against HBV with high selectivity in HepG2.2.15 cells .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using the MTT assay on various cancer cell lines:

  • IC50 Values : Specific thiazole-containing compounds demonstrated IC50 values indicating strong cytotoxic effects. Notably:
    • Compound 13a showed an IC50 of 0.07 mM against MDA-MB-231 cells.
    • Compounds 11c and 11d exhibited significant activity against HSV-1 and CV-B4 with CC50 values around 17 μg/100 μl .

Data Summary

Activity Type Compound Cell Line/Target IC50/CC50 Values Reference
AntiviralCompound 4aHepG2.2.15N/A
CytotoxicityCompound 13aMDA-MB-2310.07 mM
CytotoxicityCompounds 11c/dHSV-1/CV-B4CC50 ~17 μg/100 μl

Case Study 1: Antiviral Efficacy

In a comparative study of thiazole derivatives against viral infections, it was found that modifications in substituents led to varying degrees of antiviral efficacy. The most effective compounds maintained lower cytotoxicity compared to standard antiviral agents like ribavirin.

Case Study 2: Cancer Cell Line Sensitivity

A series of synthesized compounds were tested for their effect on MDA-MB-231 breast cancer cells. The results indicated that specific structural modifications could enhance cytotoxicity significantly while reducing side effects on normal cells.

Properties

IUPAC Name

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9-6-14-15(19(5)24(21,22)18(14)4)8-13(9)17-16(20)12-7-10(2)23-11(12)3/h6-8H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJQQBHMLHINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(OC(=C3)C)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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